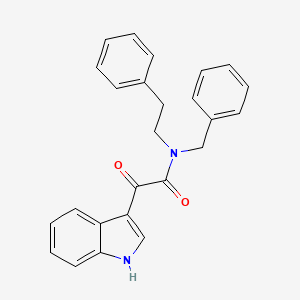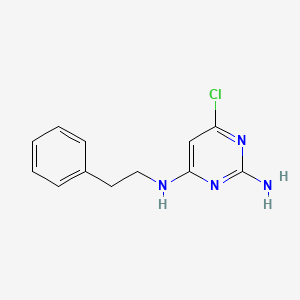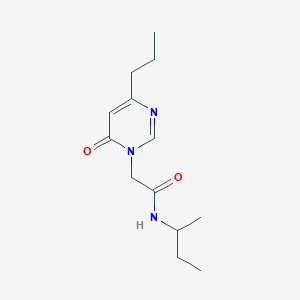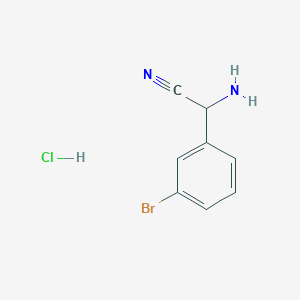
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide, commonly known as DMABN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a benzothiazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of DMABN is not fully understood. However, studies have suggested that DMABN may exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. DMABN has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, suggesting that it may exert its anti-inflammatory effects by modulating the immune response.
Biochemical and Physiological Effects
DMABN has been found to affect various biochemical and physiological processes. Studies have shown that DMABN can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Additionally, DMABN has been found to affect the levels of various signaling molecules, such as nitric oxide and reactive oxygen species, suggesting that it may exert its effects by modulating signaling pathways.
实验室实验的优点和局限性
DMABN has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. Additionally, DMABN has been found to possess various biological activities, making it a potential candidate for the development of new therapeutics. However, DMABN also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects fully. Additionally, DMABN has not been extensively studied in vivo, and its toxicity profile is not fully understood.
未来方向
There are several future directions for the study of DMABN. Firstly, further research is needed to elucidate its mechanism of action fully. Secondly, the potential of DMABN as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be explored further. Thirdly, the toxicity profile of DMABN should be studied in detail to determine its safety for use in humans. Finally, the development of new derivatives of DMABN with improved biological activity and reduced toxicity should be explored.
合成方法
DMABN has been synthesized using various methods, including the condensation reaction between 4-(dimethylamino)benzaldehyde and 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine. Other methods include the reaction between 4-(dimethylamino)benzaldehyde and 2-mercaptobenzothiazole followed by methylation of the thiol group. The synthesis of DMABN is a relatively straightforward process that can be carried out in a laboratory setting.
科学研究应用
DMABN has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. DMABN has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMABN has also been found to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, DMABN has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-21(2)13-8-6-12(7-9-13)18(23)20-19-22(3)16-14(24-4)10-11-15(25-5)17(16)26-19/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWONQHOASMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2619443.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide](/img/structure/B2619444.png)
![2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid](/img/structure/B2619445.png)


![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B2619451.png)


![N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2619459.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)

